

# Comparative pharmacodynamics of Funobactam in different animal species

Author: BenchChem Technical Support Team. Date: December 2025



## Comparative Pharmacodynamics of Funobactam in Diverse Animal Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacodynamics (PD) of **Funobactam**, a novel diazabicyclooctane  $\beta$ -lactamase inhibitor, across different animal species. **Funobactam** is under investigation in combination with Imipenem/Cilastatin for treating complex infections caused by multidrug-resistant Gram-negative bacteria.[1][2][3] It restores the activity of imipenem by protecting it from degradation by Ambler Class A, C, and D  $\beta$ -lactamases.[1][4]

The data presented herein is derived from published murine studies and supplemented with illustrative hypothetical data for other species to provide a comparative framework.

#### Mechanism of Action: Restoring β-Lactam Efficacy

**Funobactam** itself possesses no intrinsic antibacterial activity.[5] Its primary function is to inhibit bacterial  $\beta$ -lactamase enzymes, which are the primary mechanism of resistance to  $\beta$ -lactam antibiotics like imipenem. By binding to and inactivating these enzymes, **Funobactam** allows the partner antibiotic to reach its target—the penicillin-binding proteins (PBPs)—and disrupt bacterial cell wall synthesis, leading to cell death.





Click to download full resolution via product page

Caption: **Funobactam** inhibits  $\beta$ -lactamase, protecting Imipenem to enable cell wall synthesis disruption.

### **Comparative In Vivo Pharmacodynamics**

In vivo efficacy of the Imipenem/**Funobactam** combination has been rigorously evaluated using the neutropenic murine thigh infection model.[1][2][6] Studies have identified the percentage of the dosing interval that free drug concentrations remain above a critical threshold concentration (%fT > CT), normalized to the minimum inhibitory concentration (MIC), as the pharmacokinetic/pharmacodynamic (PK/PD) index that best predicts efficacy.[1][2]

### Table 1: In Vivo Efficacy of Imipenem/Funobactam in the Murine Thigh Model



This table summarizes the PK/PD targets for Imipenem/**Funobactam** against key serine carbapenemase-producing Gram-negative pathogens in mice. Data is based on achieving bacteriostasis or a 1-log10 reduction in colony-forming units (CFU) over 24 hours.

| Pathogen Species          | Strain(s)           | Endpoint   | Median PK/PD<br>Target ([%fT ><br>CT=1mg/L]/MIC) |
|---------------------------|---------------------|------------|--------------------------------------------------|
| Acinetobacter baumannii   | 7 clinical isolates | 1-log kill | 9.82[1][2]                                       |
| Pseudomonas<br>aeruginosa | 4 clinical isolates | 1-log kill | 9.90[1][2]                                       |
| Klebsiella<br>pneumoniae  | 4 clinical isolates | Stasis     | 55.73[1][2]                                      |

## Table 2: Comparative Pharmacokinetic & Pharmacodynamic Parameters

This table compares key parameters across species. The murine data is from published studies.[1][6] Data for rat and cynomolgus monkey models are illustrative/hypothetical and included to demonstrate the importance of interspecies comparisons in preclinical development.



| Parameter                                            | Mouse (ICR)       | Rat (Sprague-<br>Dawley) | Cynomolgus<br>Monkey |
|------------------------------------------------------|-------------------|--------------------------|----------------------|
| Pharmacokinetics                                     |                   |                          |                      |
| Funobactam Half-life (t1/2)                          | ~0.5 h            | ~0.8 h                   | ~1.2 h               |
| Plasma Protein<br>Binding                            | ~15%              | ~20%                     | ~25%                 |
| Primary Clearance<br>Route                           | Renal             | Renal                    | Renal                |
| Pharmacodynamics                                     |                   |                          |                      |
| Efficacy Model                                       | Neutropenic Thigh | Neutropenic Thigh        | Pneumonia Model      |
| Key PK/PD Index                                      | (%fT > CT)/MIC    | (%fT > CT)/MIC           | (%fT > CT)/MIC       |
| Target Exposure<br>(Stasis vs. K.<br>pneumoniae)     | ~55               | ~60                      | ~75                  |
| Target Exposure (1-<br>log kill vs. A.<br>baumannii) | ~10               | ~12                      | ~15                  |

#### **Key Experimental Protocols**

Detailed and validated animal infection models are crucial for determining the PK/PD targets that guide clinical dose selection.[7]

### **Neutropenic Murine Thigh Infection Model**

This model is a standard for evaluating the in vivo efficacy of antimicrobials.[1][7]

- Animal Model: Specific-pathogen-free female ICR mice (20-22 g) are typically used.[1][6]
- Neutropenia Induction: Mice are rendered neutropenic via intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg at 4 days prior and 100 mg/kg at 1 day prior to



infection).[1]

- Renal Impairment (Optional): To simulate human-like drug exposures by reducing clearance,
   uranyl nitrate (5 mg/kg) may be administered 3 days before inoculation.[1]
- Inoculation: A bacterial suspension (e.g., ~107 CFU/mL) of the target pathogen is injected into the thigh muscle.[1]
- Drug Administration: Therapy with **Funobactam**, typically in combination with a human-simulated regimen of imipenem, begins 2 hours post-inoculation. Dosing can be fractionated (e.g., every 3, 6, or 12 hours) to determine the time-dependent nature of the drug.[1][6]
- Endpoint Analysis: At 24 hours post-treatment initiation, mice are euthanized. The thighs are
  excised, homogenized, and serially diluted for CFU counting. Efficacy is measured as the
  change in log10 CFU/thigh compared to the 0-hour controls.[1]

#### In Vitro Time-Kill Kinetics Assay

Time-kill assays provide foundational data on the concentration- and time-dependent bactericidal activity of a drug combination.[8][9]

- Bacterial Culture: Isolates are grown to logarithmic phase in a standard cation-adjusted Mueller-Hinton broth.
- Drug Exposure: The bacterial suspension is diluted to a starting inoculum of ~5x105 CFU/mL and exposed to various concentrations of Imipenem/Funobactam (e.g., 0.25x to 32x the MIC).[8] A growth control without antibiotics is included.
- Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), serially diluted, and plated onto agar.
- Quantification: Colonies are counted after overnight incubation. The results are plotted as log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is typically defined as bactericidal activity.[9]

### **Visualized Experimental Workflow**



The following diagram illustrates the typical workflow for an in vivo pharmacodynamic study as described above.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for timedependent killing - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Funobactam Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. funobactam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time-kill kinetics of antibiotics active against rapidly growing mycobacteria PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bactericidal Activity, Absence of Serum Effect, and Time-Kill Kinetics of Ceftazidime-Avibactam against β-Lactamase-Producing Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative pharmacodynamics of Funobactam in different animal species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15363246#comparative-pharmacodynamics-offunobactam-in-different-animal-species]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com